3-Bromo-5-chloropyrazine-2-carbonitrile

Übersicht

Beschreibung

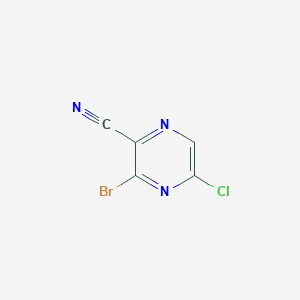

3-Bromo-5-chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrClN3 and a molecular weight of 218.44 g/mol It is characterized by the presence of bromine and chlorine atoms attached to a pyrazine ring, along with a nitrile group at the 2-position

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5-chloropyrazine-2-carbonitrile is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors .

Mode of Action

This compound interacts with JAK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling proteins, thereby modulating the cellular responses to cytokines and growth factors .

Biochemical Pathways

The inhibition of JAK2 by this compound affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in cell proliferation, differentiation, cell migration and apoptosis . By inhibiting JAK2, the compound prevents the activation of STAT proteins, thereby modulating these cellular processes .

Pharmacokinetics

These studies have provided valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular responses to cytokines and growth factors . By inhibiting JAK2, the compound can potentially influence cell proliferation, differentiation, migration, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific cellular context

Biochemische Analyse

Biochemical Properties

3-Bromo-5-chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of kinase inhibitors . It interacts with enzymes such as JAK2 kinase, influencing their activity and selectivity . The compound’s interactions with these enzymes are crucial for studying pharmacokinetics and pharmacodynamics of related compounds .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to cause skin and eye irritation, and it may be metabolized to cyanide, which inhibits cytochrome oxidase and impairs cellular respiration . This compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precursor in the synthesis of kinase inhibitors . It binds to specific sites on enzymes, leading to inhibition or activation of their activity . This binding interaction is essential for the compound’s effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications . These factors guide the compound to specific compartments or organelles, affecting its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 3-amino-5-chloropyrazine, which undergoes bromination using cupric bromide and t-butyl nitrite . The reaction conditions often include the use of solvents such as dichloromethane and temperatures around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloropyrazine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.

Reduction Products: Reduction of the nitrile group yields amines.

Oxidation Products: Oxidation of the nitrile group results in carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloropyrazine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, particularly JAK2 kinase inhibitors, which are studied for their potential in treating various cancers and inflammatory diseases.

Materials Science:

Biological Studies: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of their pharmacokinetics and pharmacodynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrazine ring.

3-Chloropyrazine-2-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-chloropyridine-3-carbonitrile: Another pyridine derivative with similar functional groups.

Uniqueness

3-Bromo-5-chloropyrazine-2-carbonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the pyrazine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors.

Biologische Aktivität

3-Bromo-5-chloropyrazine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and various biological applications. Its unique chemical structure, characterized by the presence of bromine and chlorine atoms on the pyrazine ring, enhances its reactivity and makes it a valuable precursor for synthesizing biologically active molecules, particularly kinase inhibitors. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN, with a molecular weight of 218.44 g/mol. The compound features a pyrazine ring with halogen substituents, which significantly influence its chemical reactivity and biological activity. The presence of the cyano group further contributes to its electrophilic nature, making it susceptible to nucleophilic attacks in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an intermediate in synthesizing various pharmacologically active compounds. The halogen substituents enhance its electrophilicity, allowing it to participate in multiple biochemical pathways, particularly those involving kinase enzymes that are critical in cancer progression .

Target Enzymes

Research indicates that this compound may interact with specific enzymes involved in cellular signaling pathways. Its role as a precursor for kinase inhibitors highlights its potential in targeting pathways associated with cancer and inflammatory diseases .

Antimicrobial Properties

Several studies have explored the antimicrobial properties of pyrazine derivatives, including this compound. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 25 μg/mL for structurally similar derivatives .

Antiviral and Anticancer Activity

The compound's structural features suggest potential antiviral and anticancer activities. Its ability to inhibit specific kinase enzymes positions it as a candidate for drug development aimed at treating various cancers. The reactivity profile indicates that modifications can lead to enhanced potency against specific targets within cancer cells.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

- Antimycobacterial Activity : A study synthesized several pyrazine derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that modifications to the alkyl chains significantly influenced antimicrobial activity, demonstrating the importance of structural variations in enhancing biological efficacy .

- Kinase Inhibitors : Research has highlighted the potential of this compound as a precursor in developing selective kinase inhibitors. These inhibitors are crucial for targeting specific pathways involved in tumor growth and metastasis, providing a promising avenue for cancer therapy.

Applications in Drug Discovery

The versatility of this compound makes it an essential compound in drug discovery:

- Pharmaceutical Research : It serves as a building block for synthesizing various bioactive molecules, showcasing properties ranging from antimicrobial to anticancer activities.

- Agricultural Chemistry : The compound is being explored for developing new pesticides or herbicides due to its biological activity, contributing to advancements in sustainable agricultural practices .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-bromo-5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRXVZUADRMZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595940 | |

| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440124-25-4 | |

| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.